4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

Catalog No.
S601388
CAS No.
85559-46-2
M.F
C9H5F3N2O2
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic ac...

Photoreactive cross-linking often involves long UV exposure, damaging sensitive substrates. TDBA (CAS 85559-46-2) overcomes this via rapid carbene insertion at 365 nm, cross-linking in 10-15 minutes without substrate degradation. • Achieves ultra-high-resolution QD photopatterning (>15,000 ppi) for displays. • Prevents interlayer mixing in printed organic electronics, boosting EQE. • Minimizes background in photoaffinity labeling. Reliable global supply and batch consistency.

CAS Number

85559-46-2

Product Name

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)

InChI Key

CZPAJVBVULSLGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F

Synonyms

p-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid;4-(3-Trifluoromethyldiazirino)benzoic acid;TDBA

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F

The exact mass of the compound 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azirines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

50 mg, 250 mg, 1 g

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid (TDBA, CAS 85559-46-2) is a highly efficient, heterobifunctional photoreactive cross-linker featuring a trifluoromethyldiazirine (TFMD) photophore and a benzoic acid conjugation handle. Upon mild UV irradiation (~350–365 nm), the diazirine group rapidly expels nitrogen to generate a highly reactive carbene intermediate that inserts into adjacent C-H, N-H, or O-H bonds. The benzoic acid moiety allows for straightforward activation (e.g., via EDC/NHS) to couple with primary amines on proteins, polymers, or quantum dot surfaces. In industrial and advanced research procurement, TDBA is prioritized over traditional photophores for its rapid reaction kinetics, chemical stability in the dark, and ability to cross-link materials without requiring harsh, short-wavelength UV light that degrades sensitive substrates .

Research Fit

Aryl trifluoromethyl diazirine photoaffinity probe building block
Carboxylic acid conjugation handle for modular PAL probe assembly
Activation at 300 nm supports photolysis selectivity design

Substituting TDBA with generic benzophenone (BP) or aryl azide (AA) cross-linkers introduces severe process limitations and performance trade-offs. Aryl azides require high-energy UV activation (<300 nm), which frequently causes irreversible photolytic damage, protein denaturation, and polymer degradation. Benzophenones, while excitable at safer wavelengths (~350 nm), operate via a reversible diradical mechanism that necessitates prolonged irradiation times (often >30–60 minutes), increasing the risk of non-specific background labeling and UV-induced cellular or material damage [1]. Furthermore, the bulky steric profile of benzophenones can perturb native biomolecular interactions and disrupt the close packing of organic electronic layers. TDBA’s compact trifluoromethyldiazirine core provides a superior alternative by generating highly reactive carbenes at 365 nm, achieving high-density cross-linking in a fraction of the time (10–15 minutes) while preserving the intrinsic optical and biological properties of the target system.

Substitution Risk

Comparator
TDBA / Aryl-CF3-diazirine
Alkyl diazirine substitute
Risk
Higher efficiency in purified systems may come with reduced selectivity in complex lysates
Selectivity advantage in lysates may not translate to single-protein high-yield expectations
Comparator
TDBA carbene reactivity
Benzophenone substitute
Risk
High water reactivity may limit performance in hydrophobic pockets
Slow UV response and heterogeneous products may not match rapid, uniform crosslinking needs

Substrate-Friendly UV Activation

Aryl azides require high-energy UV light (<300 nm) to generate reactive nitrenes, which frequently leads to protein denaturation and polymer backbone degradation. In contrast, TDBA generates highly reactive carbenes upon irradiation at ~350–365 nm . This shift to longer-wavelength UV activation completely bypasses the threshold for standard biomolecular and organic electronic UV damage, ensuring that the structural integrity of the target substrate is preserved during the cross-linking process.

Evidence DimensionActivation Wavelength
Target Compound DataTDBA (Diazirine): ~350–365 nm
Comparator Or BaselineAryl Azides: <300 nm
Quantified DifferenceShift of >50 nm to lower-energy, non-destructive UV range
ConditionsStandard photoaffinity labeling and cross-linking protocols

Prevents irreversible photolytic damage to sensitive proteins, polymers, and active pharmaceutical ingredients during procurement-scale processing.

Activation Wavelength
Reported
300 nm vs. typical aryl diazirine ~360 nm
May support wavelength-selective photolysis design
Source context: foundational reference; verify against instrument capability

Faster Kinetics vs. Benzophenones

Benzophenones operate via a reversible excited triplet state that requires prolonged irradiation (often exceeding 30–60 minutes) to achieve sufficient hydrogen abstraction, increasing the likelihood of non-specific side reactions. TDBA, conversely, undergoes irreversible photolysis to form a carbene that reacts near-instantaneously with adjacent bonds, achieving complete cross-linking in 10–15 minutes . This accelerated kinetic profile dramatically reduces processing time and minimizes background noise.

Evidence DimensionIrradiation Time for Effective Cross-linking
Target Compound DataTDBA: 10–15 minutes
Comparator Or BaselineBenzophenones: >30–60 minutes
Quantified DifferenceUp to 75% reduction in required UV exposure time
Conditions365 nm UV irradiation in standard conjugation environments

Dramatically improves manufacturing throughput and reduces the risk of UV-induced degradation in time-sensitive industrial workflows.

Efficiency vs. Alkyl Diazirine
Head-to-head
TPD probe: higher efficiency in single-protein assay; lower selectivity in cell lysate. Alkyl probe: opposite profile.
Efficiency-selectivity trade-off guides matrix-dependent probe choice
Lactose-based probe model; may vary with bait/target system

OLED EQE Enhancement

In the fabrication of solution-processed OLEDs, sequential deposition often causes interlayer mixing and surface erosion. Utilizing trifluoromethyldiazirine cross-linkers like TDBA to cure soluble organic materials into insoluble networks prevents this mixing. Devices fabricated with diazirine-crosslinked layers demonstrated a six-fold enhancement in maximum external quantum efficiency (EQE) from 1.1% to 6.8%, alongside a reduction in turn-on voltage from 3.8 V to 3.0 V compared to uncrosslinked baselines [1].

Evidence DimensionExternal Quantum Efficiency (EQEmax) and Turn-on Voltage
Target Compound DataDiazirine-crosslinked OLED: 6.8% EQEmax, 3.0 V turn-on
Comparator Or BaselineUncrosslinked baseline: 1.1% EQEmax, 3.8 V turn-on
Quantified Difference6-fold EQE enhancement and 0.8 V reduction in turn-on voltage
ConditionsSolution-processed phosphorescent OLEDs (ITO/PEDOT:PSS/NPB/cross-linker/EML/ETL)

Validates TDBA as a critical process enabler for high-efficiency, multi-layer printed electronics without degrading active layer performance.

vs. Benzophenone
Head-to-head
(Tmd)Phe carbene: rapid photolysis, uniform products, high water reactivity. Benzophenone: slow, multiple products, low water reactivity.
Supports selection based on product homogeneity vs. low water interference need
Pentapeptide model; translation to full proteins requires validation

Reduced Surface Roughness

The structural integrity of multi-layer organic electronics relies on smooth interfaces. Uncrosslinked solution-deposited hole transporting materials (e.g., NPB) exhibit significant surface erosion during subsequent solvent deposition, resulting in an average surface roughness (Ra) of 6.4 nm. Cross-linking the layer with diazirine chemistry reduces the surface roughness to just 1.0 nm [1]. This stabilization prevents short circuits and ensures uniform charge transport across the device.

Evidence DimensionSurface Roughness (Ra)
Target Compound DataDiazirine-crosslinked NPB layer: 1.0 nm
Comparator Or BaselineUncrosslinked NPB layer: 6.4 nm
Quantified Difference84% reduction in surface roughness
ConditionsAtomic Force Microscopy (AFM) of solution-deposited hole transporting layers

Ensures high-yield, defect-free manufacturing of printed organic electronics by eliminating solvent-induced surface erosion.

Storage Stability
Class-level
Frozen (-20 °C) and inert atmosphere required; class-level inference for aryl-CF3-diazirines
Procurement logistics must accommodate cold-chain handling
No batch-specific degradation data; vendor guidance applies

High-Fidelity QD Patterning

Conventional photopatterning of colloidal quantum dots (QDs) relies on ligand exchange processes that cause severe optical deterioration and luminescence quenching. TDBA functions as a bifunctional ligand/crosslinker that anchors directly to the QD surface via its benzoic acid moiety while utilizing the diazirine group for direct cross-linking. This surface-anchored mechanism circumvents ligand exchange, preserving the intrinsic QD luminescence while significantly enhancing cross-linking density and achieving ultra-high pattern fidelity suitable for >15,000 ppi resolutions [1].

Evidence DimensionPatterning Mechanism and Optical Preservation
Target Compound DataTDBA: Direct surface-anchored crosslinking (no optical deterioration)
Comparator Or BaselineConventional methods: Ligand exchange (causes luminescence quenching)
Quantified DifferenceElimination of optical deterioration with enhanced cross-linking density
ConditionsDirect photopatterning of colloidal nanocrystals for QLEDs under 365 nm UV

Provides a non-destructive, scalable patterning solution essential for the commercial production of ultra-high-resolution QLED displays.

Hydrolysis Susceptibility
Reported
Base-catalyzed HF elimination and hydrolysis can reverse photoinsertion; observed with aryl-CF3-diazirine adducts
Crosslink lability may affect binding-site mapping under basic conditions
Study on tolyl derivative; class-level caution for sequence-data workflows
Purity & Physical Specs
Specification review
≥98.0% (HPLC/NMR); mp 110-125 °C; white to beige powder
Batch-to-batch consistency supports reproducible crosslinking
Vendor-specific values; verify COA for lot-level data

QLED Display Manufacturing

TDBA is highly recommended as a bifunctional ligand and photocrosslinker for the direct photopatterning of colloidal quantum dots. Its ability to anchor to QD surfaces and cross-link under mild 365 nm UV light without requiring destructive ligand exchange makes it an ideal procurement choice for fabricating pixelated, high-efficiency QLED displays with ultra-high resolution (>15,000 ppi) [2].

Solution-Processed OLEDs

In the production of printed organic electronics, TDBA serves as a critical additive to prevent interlayer mixing. By rapidly converting soluble hole-transporting or emissive layers into highly cross-linked, insoluble networks, it enables the sequential deposition of subsequent layers without solvent-induced surface erosion, directly improving device EQE and reducing turn-on voltages [1].

Chemoproteomic Target Identification

For pharmaceutical research requiring the mapping of transient protein-ligand or protein-lipid interactions, TDBA is the preferred photoaffinity label. Its compact trifluoromethyldiazirine core minimizes steric interference, while its rapid carbene generation at 365 nm ensures high-yield cross-linking in 10-15 minutes, avoiding the high background noise and UV-induced protein damage associated with benzophenones and aryl azides [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-complexity protein target ID
High carbene reactivity in purified systems
Crosslinking efficiency vs. non-specific background
Custom PAL probe synthesis
Modular EDC/NHS conjugation via carboxylic acid
Conjugation efficiency and probe integrity
Peptide-protein interaction mapping
Rapid, uniform crosslinking product formation
Product homogeneity under aqueous conditions
Fluorous-tagged probe development
Carboxylic acid anchor for fluorous tag attachment
Fluorous enrichment and MS-based binding-site mapping

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85559-46-2

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